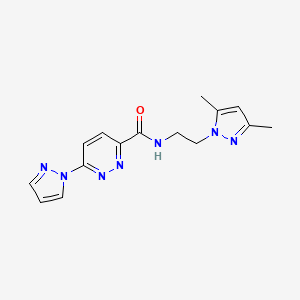
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family and features a unique structural arrangement that contributes to its biological activity. Its molecular formula is C14H16N6 and it contains multiple functional groups, including pyrazole and carboxamide moieties, which are often associated with diverse pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:
The anticancer activity is attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Kinase Inhibition
The compound has been studied for its ability to inhibit various kinases that play crucial roles in metabolic regulation and cancer progression. For example, it has shown promising results as a potential inhibitor of Aurora-A kinase with an IC50 value of 0.067μM, indicating potent activity against this target .
The biological activity of this compound is thought to involve the following mechanisms:
- Kinase Inhibition : By binding to the ATP-binding site of kinases, the compound disrupts their phosphorylation activity.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : The compound can interfere with cell cycle progression, further inhibiting tumor growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole derivatives. Key steps include:
- Formation of Pyrazole Moieties : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Coupling Reactions : Employing coupling agents to link the pyrazole units with pyridazine and carboxamide groups.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Anticancer Activity :
- Inhibition of Aurora Kinase :
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-11-10-12(2)21(20-11)9-7-16-15(23)13-4-5-14(19-18-13)22-8-3-6-17-22/h3-6,8,10H,7,9H2,1-2H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPLKXJUQAHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














